molecular formula C12H12O4 B1585102 Dimethyl 1,4-cubanedicarboxylate CAS No. 29412-62-2

Dimethyl 1,4-cubanedicarboxylate

Cat. No. B1585102
Key on ui cas rn: 29412-62-2
M. Wt: 220.22 g/mol
InChI Key: OXBMFCGRQJNAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04878968

Procedure details

Cubane-1,4-dicarboxylic acid dimethyl ester (3.10 g, 14.1 mmol) purchased from Enichem Sintesi SpA, was dissolved in 75 ml of hot methanol in a 250 ml, round-bottomed flask equipped with a condenser. Solid NaOH (ACS grade 0.560 g, 14.1 mmol) was added, and the reaction mixture was refluxed under N2 for 13-15 h, then cooled to room temperature. The reaction mixture was diluted with 120 ml of water and extracted with ether (1×75 ml, 3×25 ml). The combined organic layer was dried over Na2SO4, filtered, and concentrated, leaving 373 mg (12%) of recovered starting material. The aqueous layer was acidified to pH 3 with 6N HCl and then extracted with chloroform (4×50 ml). The combined organic phase was dried over sodium sulfate, filtered, and concentrated furnishing 2.25 g (77%) of 1-carboxy-4-carbomethoxycubane as a white powder having a melting point of 178°-179° C. An NMR spectrum of the product at 500 MHz, dissolved in deuterated chloroform, had peaks assigned the following sigma values: 4.27 ppm (multiplet, 6 hydrogens) and 3.71 ppm (singlet, 3 hydrogens).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]12[CH:12]3[CH:7]4[C:8]5([C:13]([O:15]C)=[O:14])[CH:11]3[CH:10]1[CH:9]5[CH:6]24)=[O:4].[OH-].[Na+]>CO.O>[C:13]([C:8]12[CH:7]3[CH:6]4[C:5]5([C:3]([O:2][CH3:1])=[O:4])[CH:12]3[CH:11]1[CH:10]5[CH:9]24)([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC(=O)C12C3C4C5(C3C1C5C24)C(=O)OC
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under N2 for 13-15 h
Duration
14 (± 1) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×75 ml, 3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving 373 mg (12%)
CUSTOM
Type
CUSTOM
Details
of recovered
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C12C3C4C5(C3C1C5C24)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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